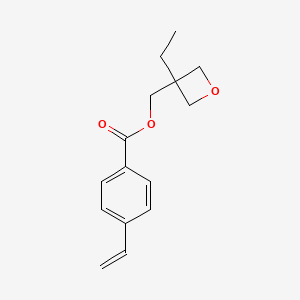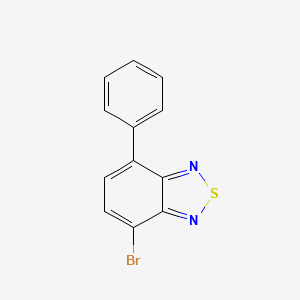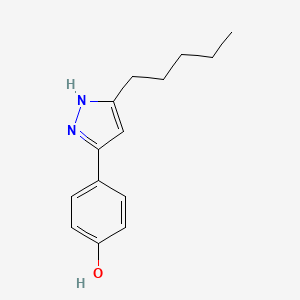
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cyclohexadienone moiety The presence of a pentyl group attached to the pyrazole ring further distinguishes it from other pyrazolones
準備方法
The synthesis of 4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of a pentyl-substituted hydrazine with a cyclohexadienone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from this reaction are reduced pyrazolone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or cyclohexadienone rings are replaced with other groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme functions and pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been explored for their anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced levels of reactive oxygen species and decreased cellular damage .
類似化合物との比較
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one can be compared with other pyrazolone derivatives, such as 3-methyl-1-phenyl-2-pyrazolin-5-one and 1,3-dimethyl-5-pyrazolone. While these compounds share a similar core structure, the presence of different substituents on the pyrazole ring imparts unique chemical and biological properties to each compound. For instance, the pentyl group in this compound enhances its lipophilicity, making it more suitable for applications that require membrane permeability .
特性
CAS番号 |
900500-80-3 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
4-(5-pentyl-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-12-10-14(16-15-12)11-6-8-13(17)9-7-11/h6-10,17H,2-5H2,1H3,(H,15,16) |
InChIキー |
KLCQWOFQWQGXNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=NN1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
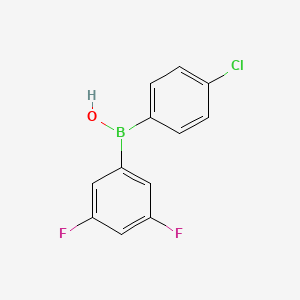
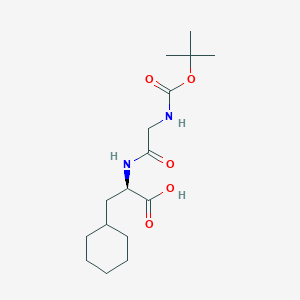
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
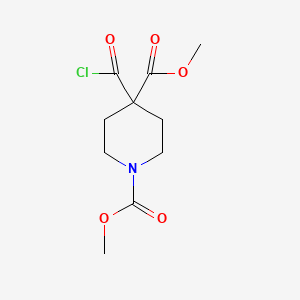
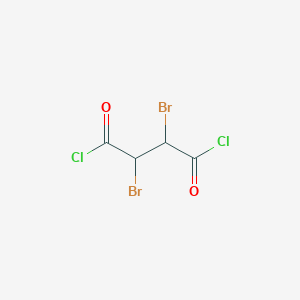

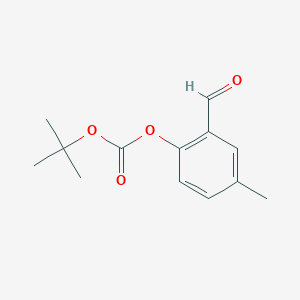
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
